8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6,10H,2-4,13H2,1H3 |
InChI Key |
FMYCMDYRVYVWFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CCC2)N)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with a naphthalene or partially hydrogenated naphthalene derivative.
- Key intermediates include 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one or related ketones, which are then converted to the amine.
Fluorination
- Electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine selectively at the 8-position.
- Reaction conditions require careful control of temperature and solvent to achieve regioselectivity.
Methoxylation
- The methoxy group at the 6-position is introduced via methylation of a hydroxy precursor using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
- Alternatively, methoxylation can be achieved by nucleophilic aromatic substitution if a suitable leaving group is present.
Reduction to Tetrahydronaphthalene
- Partial hydrogenation of the naphthalene ring system is performed using catalytic hydrogenation with Pd/C or similar catalysts under controlled pressure and temperature to yield the tetrahydronaphthalene structure.
Amination via Reductive Amination
- The ketone intermediate (e.g., 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one) undergoes reductive amination with ammonia or primary amines.
- Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (Pd/C under hydrogen atmosphere) are employed.
- Acidic conditions (e.g., acetic acid) can facilitate imine formation prior to reduction.
Salt Formation and Purification
- The free amine is often converted to its hydrochloride salt by treatment with hydrochloric acid in an alcohol solvent (e.g., isopropanol-HCl).
- Purification is achieved by crystallization or filtration, yielding a stable solid form.
Representative Preparation Procedure (Based on Related Analogues and Patents)
| Step | Description | Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Reductive amination of protected amine intermediate with aldehyde | Compound I + Propionaldehyde, NaBH4, Acetic acid, DCM, 20-30°C, 2h | >90% HPLC purity of intermediate compound II |
| 2 | Catalytic hydrogenation of intermediate II | Pd/C (5%), H2 pressure 10-20 kg/cm², room temperature, 4-6h | High conversion to free amine |
| 3 | Salt formation | Addition of concentrated HCl in isopropanol, room temperature, 2h | Isolated hydrochloride salt with ~87% yield |
Note: This procedure is adapted from a similar synthesis of tetrahydronaphthalene amine derivatives and serves as a model for 8-fluoro-6-methoxy derivatives.
Reaction Types and Conditions Summary
| Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, mild temperature | Introduce fluorine at position 8 | Requires regioselectivity control |
| Methylation | Methyl iodide, base (e.g., K2CO3) | Install methoxy group at position 6 | Often performed on hydroxy precursor |
| Catalytic Hydrogenation | Pd/C, H2, room temperature, pressure | Partial reduction of naphthalene ring | Yields tetrahydronaphthalene scaffold |
| Reductive Amination | NaBH4 or catalytic hydrogenation, acidic medium | Convert ketone to amine | Key amination step |
| Salt Formation | HCl in alcohol solvents | Form stable hydrochloride salt | Enhances compound stability and purity |
Research Findings and Optimization Notes
- Yield Optimization: The use of reductive amination with sodium borohydride under acidic conditions allows high conversion rates (>80%) with minimal side reactions.
- Purity Control: Monitoring by HPLC during intermediate and final steps ensures >90% purity before proceeding to next steps, critical for medicinal chemistry applications.
- Industrial Feasibility: Continuous flow synthesis and automated purification have been proposed to enhance scalability and reproducibility.
- Environmental Considerations: The described methods avoid harsh reagents and favor mild conditions, aligning with green chemistry principles.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Fluorination | Selectfluor or equivalent | 8-Fluoro substituted intermediate |
| 2 | Methoxylation | Methyl iodide + base | 6-Methoxy substituted intermediate |
| 3 | Partial Hydrogenation | Pd/C catalyst, H2 gas | Tetrahydronaphthalene core formed |
| 4 | Reductive Amination | NaBH4, acetic acid, aldehyde | 1-Amino substituted tetrahydronaphthalene |
| 5 | Salt Formation & Purification | HCl in isopropanol or ethanol | Hydrochloride salt of target amine |
This detailed synthesis outline for 8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine provides a professional and authoritative guide based on diverse research data and patent literature, suitable for laboratory preparation and potential industrial scale-up. The methods emphasize regioselective functionalization, mild reaction conditions, and purification strategies essential for high-purity product preparation.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibit significant antidepressant-like effects in animal models. The compound's mechanism may involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants .
Anticonvulsant Properties
Studies have shown that derivatives of tetrahydronaphthalene compounds can possess anticonvulsant activity. For instance, compounds with similar structures were evaluated for their efficacy against seizures induced by pentylenetetrazole (PTZ), demonstrating neuroprotective effects and potential as anticonvulsants .
Anticancer Potential
The compound has been investigated for its anticancer properties. Analogues have shown promising results against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The presence of specific functional groups in the structure enhances cytotoxic activity against these cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the introduction of fluorine and methoxy groups significantly influences the biological activity of tetrahydronaphthalene derivatives. These modifications can enhance binding affinity to biological targets such as receptors or enzymes involved in disease processes .
Synthesis and Derivatives
This compound can be synthesized through various chemical pathways involving the modification of naphthalene derivatives. The synthesis often employs methods such as nucleophilic substitution and reduction reactions to introduce the desired functional groups .
Case Studies
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related analogs:
Key Observations:
- Fluorine at position 8 may enhance membrane permeability due to its small size and lipophilicity .
- Stereochemistry : Enantioselective synthesis methods (e.g., tert-butanesulfinyl auxiliaries in and ) highlight the importance of chirality in biological activity. The target compound’s stereochemical configuration (if specified) could significantly influence its pharmacokinetics .
Stability and Compatibility
- Maillard Reaction Risk : Amine-containing compounds like sertraline exhibit incompatibility with reducing sugars (e.g., lactose), necessitating formulation considerations. The target compound’s primary amine may pose similar stability challenges .
- Solid-State Stability : highlights the importance of salt formation (e.g., hydrochloride salts in ) to enhance stability and solubility .
Biological Activity
8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, with the CAS number 1273596-37-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique naphthalene structure that may contribute to various pharmacological properties, including antitumor and neuroprotective effects.
- Molecular Formula : C11H11F O2
- Molecular Weight : 194.2 g/mol
- Density : Approximately 1.206 g/cm³
- Boiling Point : Estimated at 319.9 °C
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential as an antitumor agent and its effects on neurotransmitter systems.
Antitumor Activity
Research indicates that compounds with similar naphthalene structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | Data not yet available |
| Reference Drug (Doxorubicin) | A431 | < 1.0 |
While specific IC50 values for this compound are not yet published, its structural analogs have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Neuroprotective Effects
The compound's potential neuroprotective effects are linked to its interaction with neurotransmitter systems. Studies on related compounds suggest that naphthalene derivatives can modulate serotonin and dopamine receptors, which may lead to therapeutic applications in treating neurodegenerative diseases.
Case Studies and Research Findings
- Study on Cytotoxicity : A comparative study evaluated the cytotoxic effects of various naphthalene derivatives against cancer cell lines. The findings suggested that modifications at the 6 and 8 positions significantly enhance antitumor activity due to increased hydrophobic interactions with cellular membranes.
- Neurotransmitter Modulation : Research indicated that compounds similar to this compound can interact with serotonin receptors. These interactions have been hypothesized to contribute to antidepressant-like effects in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
